molecular formula C19H17ClN2O2S B2593832 N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-phenylthiazole-4-carboxamide CAS No. 1798544-17-8

N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-phenylthiazole-4-carboxamide

Cat. No. B2593832
CAS RN: 1798544-17-8
M. Wt: 372.87
InChI Key: XDDDRYIBEHFGHL-UHFFFAOYSA-N
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Description

N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-phenylthiazole-4-carboxamide, commonly known as C646, is a small molecule inhibitor that targets the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF) and p300. C646 has been extensively studied for its potential therapeutic applications in cancer treatment due to its ability to inhibit the growth and proliferation of cancer cells.

Scientific Research Applications

Anticancer Activity

Research on derivatives of 2-phenylthiazole-4-carboxamide has demonstrated significant anticancer properties. A study by Aliabadi et al. (2010) synthesized a series of substituted derivatives and evaluated them against various human cancer cell lines, including breast, colorectal, and colon cancer. The study found that specific substitutions at the 4-position, such as a methoxy group, enhanced activity against certain cancer cells, indicating the potential of these compounds in cancer therapy (Aliabadi et al., 2010).

Urease Inhibition

Another study focused on the synthesis and evaluation of 2-phenylthiazole derivatives as urease inhibitors, highlighting their potential in treating diseases caused by urease-producing bacteria. Shi et al. (2018) synthesized three derivatives and found that one demonstrated significant urease inhibitory activity, suggesting these compounds could be useful in developing new therapeutic agents (Shi et al., 2018).

Antimicrobial Agents

A study by Desai et al. (2011) synthesized a series of compounds including N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides and evaluated their in vitro antibacterial and antifungal activities. The results demonstrated that these compounds possess valuable pharmacological properties, potentially offering new avenues for antimicrobial therapy (Desai et al., 2011).

Antitumor and Miticide Development

The compound hexythiazox, structurally similar to the target compound, has been developed as a potent miticide, showcasing the versatility of thiazole derivatives in both agricultural and medicinal applications. Ishimitsu et al. (1994) detailed the discovery and development of hexythiazox, highlighting the importance of structural modifications to achieve desired biological activities (Ishimitsu et al., 1994).

properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S/c1-24-17(14-9-5-6-10-15(14)20)11-21-18(23)16-12-25-19(22-16)13-7-3-2-4-8-13/h2-10,12,17H,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDDRYIBEHFGHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CSC(=N1)C2=CC=CC=C2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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